molecular formula C18H8Cl4F8N2O2 B12470603 N,N'-bis(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide

N,N'-bis(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide

Katalognummer: B12470603
Molekulargewicht: 578.1 g/mol
InChI-Schlüssel: FEKOTZPIFCDYRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-bis(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is a synthetic compound characterized by its unique chemical structure, which includes both dichlorophenyl and octafluorohexanediamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide typically involves the reaction of 3,4-dichloroaniline with octafluorohexanedioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-bis(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or partially reduced intermediates.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N,N’-bis(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N,N’-bis(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-bis(3,4-dichlorophenyl)urea
  • N,N’-bis(3,4-dichlorophenyl)thiourea
  • N,N’-bis(3,4-dichlorophenyl)formamidine

Uniqueness

N,N’-bis(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is unique due to the presence of both dichlorophenyl and octafluorohexanediamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C18H8Cl4F8N2O2

Molekulargewicht

578.1 g/mol

IUPAC-Name

N,N'-bis(3,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide

InChI

InChI=1S/C18H8Cl4F8N2O2/c19-9-3-1-7(5-11(9)21)31-13(33)15(23,24)17(27,28)18(29,30)16(25,26)14(34)32-8-2-4-10(20)12(22)6-8/h1-6H,(H,31,33)(H,32,34)

InChI-Schlüssel

FEKOTZPIFCDYRP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NC(=O)C(C(C(C(C(=O)NC2=CC(=C(C=C2)Cl)Cl)(F)F)(F)F)(F)F)(F)F)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.